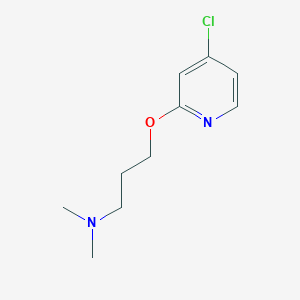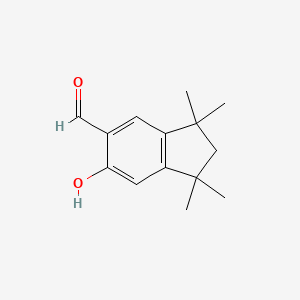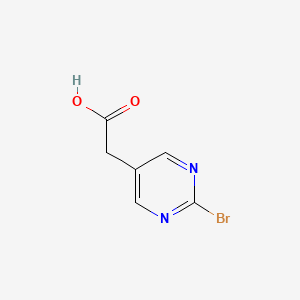![molecular formula C7H3ClN2O2S B11886670 4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11886670.png)
4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method is the use of 2-nitrothiophenes as starting compounds, which are then reduced to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthetic approaches to ensure high yields and purity. The Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an effective method, yielding the desired product in 63-71% .
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus trichloride for reduction and various nucleophiles for substitution reactions . The reaction conditions often involve the use of inert atmospheres and controlled temperatures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
- 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- 3-Ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its structure. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C7H3ClN2O2S |
|---|---|
Peso molecular |
214.63 g/mol |
Nombre IUPAC |
4-chlorothieno[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2S/c8-4-3-1-2-13-6(3)10-5(9-4)7(11)12/h1-2H,(H,11,12) |
Clave InChI |
NSVONJCRKTWGCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1C(=NC(=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11886602.png)
![2-Sulfanylidene-2,4-dihydro[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11886610.png)




![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)





